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Compound of Interest

Compound Name: CP-640186 hydrochloride

Cat. No.: B1669549

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro efficacy of CP-
640186, a potent, cell-permeable, and isozyme-nonselective inhibitor of Acetyl-CoA
Carboxylase (ACC). The provided data and protocols are intended to guide researchers in
designing and executing experiments to investigate the effects of CP-640186 on fatty acid
metabolism.

Introduction

CP-640186 is a small molecule inhibitor targeting both ACC1 and ACC2, the key enzymes
responsible for the carboxylation of acetyl-CoA to malonyl-CoA. This reaction is the rate-limiting
step in de novo fatty acid synthesis. By inhibiting ACC, CP-640186 effectively blocks the
production of fatty acids and can stimulate fatty acid oxidation. Its dual inhibitory action makes
it a valuable tool for studying metabolic pathways and a potential therapeutic agent for
metabolic diseases.

Data Presentation

The in vitro efficacy of CP-640186 has been characterized by its half-maximal inhibitory
concentration (IC50) against its target enzymes and its half-maximal effective concentration
(EC50) in various cell-based assays.
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Species/Cell Effective
Parameter Target/Assay ) ) Reference
Line Concentration

IC50 Rat Liver ACC1 Rat 53 nM [L1121[31[41[5]
Rat Skeletal

IC50 Rat 61 nM [L1[21[3][4]15]
Muscle ACC2
Human

IC50 Recombinant Human 0.41 uM [1]
ACC1
Inhibition of Fatty

EC50 ] ) HepG2 cells 0.62 uM [1]
Acid Synthesis
Inhibition of

EC50 Triglyceride (TG)  HepG2 cells 1.8 uM [1]
Synthesis
Stimulation of

EC50 Palmitate Acid C2C12 cells 57 nM [1]
Oxidation
Stimulation of Isolated Rat

EC50 Palmitate Acid Epitrochlearis 1.3 uM [1]
Oxidation Muscle

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of CP-640186 and a general

workflow for assessing its in vitro efficacy.
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Figure 1: Mechanism of action of CP-640186.
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Figure 2: General experimental workflow.

Experimental Protocols
Preparation of CP-640186 Stock Solution

Materials:

o CP-640186 powder

¢ Dimethyl sulfoxide (DMSO), cell culture grade
o Sterile microcentrifuge tubes

Protocol:

+ Allow the CP-640186 powder to equilibrate to room temperature before opening the vial.
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Prepare a stock solution of CP-640186 in DMSO. For example, to prepare a 10 mM stock
solution, dissolve 4.86 mg of CP-640186 (Molecular Weight: 485.62 g/mol ) in 1 mL of
DMSO.

Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C)
may be applied if necessary.

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw
cycles.

Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This protocol is a generalized procedure based on spectrophotometric measurement of ACC

activity.

Materials:

Purified ACC1 or ACC2 enzyme

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgClz, 1 mM DTT)

ATP

Acetyl-CoA

Sodium Bicarbonate (NaHCO3)

CP-640186 stock solution

Coupling enzyme system (e.g., pyruvate carboxylase and malate dehydrogenase)

NADH

96-well microplate, UV-transparent

Microplate reader capable of measuring absorbance at 340 nm
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Protocol:

e Prepare a reaction mixture containing Assay Buffer, ATP, Acetyl-CoA, NaHCOs, the coupling
enzyme system, and NADH.

o Prepare serial dilutions of CP-640186 in Assay Buffer. Also, prepare a vehicle control
(DMSO).

e In a 96-well plate, add the desired volume of the CP-640186 dilutions or vehicle control to
respective wells.

e Add the purified ACC enzyme to all wells except for the no-enzyme control.
« |nitiate the reaction by adding the reaction mixture to all wells.
e Immediately place the plate in a microplate reader pre-set to 37°C.

e Measure the decrease in absorbance at 340 nm over time, which corresponds to the
oxidation of NADH. The rate of this decrease is proportional to the ACC activity.

o Calculate the percentage of inhibition for each concentration of CP-640186 relative to the
vehicle control.

o Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration and fitting the data to a dose-response curve.

Inhibition of Fatty Acid Synthesis in HepG2 Cells

This protocol describes the measurement of de novo fatty acid synthesis using a radiolabeled
precursor.

Materials:
e HepG2 cells
e Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% FBS)

e CP-640186 stock solution
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[1*C]-Acetate
Scintillation cocktail
Scintillation counter

24-well cell culture plates

Protocol:

Seed HepG2 cells in 24-well plates and allow them to adhere and grow to 80-90%
confluency.

Prepare various concentrations of CP-640186 in the cell culture medium. Include a vehicle
control (DMSO).

Remove the existing medium from the cells and replace it with the medium containing the
different concentrations of CP-640186 or vehicle.

Pre-incubate the cells with the compound for a specified time (e.g., 2 hours).

Add [**C]-Acetate to each well at a final concentration of, for example, 1 uCi/mL.

Incubate the cells for an additional period (e.g., 2-4 hours) to allow for the incorporation of
the radiolabel into newly synthesized fatty acids.

Terminate the incubation by aspirating the medium and washing the cells twice with ice-cold
PBS.

Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).

Transfer the cell lysates to scintillation vials.

Add scintillation cocktail to each vial and measure the radioactivity using a scintillation
counter.

Normalize the counts per minute (CPM) to the protein concentration of each sample.
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o Calculate the percentage of inhibition of fatty acid synthesis for each CP-640186
concentration compared to the vehicle control.

o Determine the EC50 value by plotting the percentage of inhibition against the logarithm of
the inhibitor concentration.

Stimulation of Fatty Acid Oxidation in C2C12 Myotubes

This protocol outlines the measurement of fatty acid oxidation by quantifying the production of
radiolabeled CO: or acid-soluble metabolites.

Materials:

C2C12 myoblasts

Differentiation medium (e.g., DMEM with 2% horse serum)

CP-640186 stock solution

[**C]-Palmitate complexed to BSA

96-well cell culture plates with a corresponding filter plate for CO:2 trapping

Scintillation counter

Protocol:

Seed C2C12 myoblasts in 96-well plates and differentiate them into myotubes by switching
to differentiation medium for 4-6 days.

o Prepare various concentrations of CP-640186 in the appropriate assay buffer.

» Wash the myotubes with PBS and pre-incubate with the different concentrations of CP-
640186 or vehicle control for a defined period (e.g., 1 hour).

e Initiate the fatty acid oxidation assay by adding the [**C]-Palmitate-BSA complex to each
well.
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» Seal the plate with a filter plate containing a filter paper soaked in a CO: trapping agent (e.g.,
NaOH or (-phenylethylamine).

 Incubate the plates at 37°C for a specified time (e.g., 1-2 hours).

e To measure CO:2 production, remove the filter plate and place each filter paper into a
scintillation vial.

e To measure acid-soluble metabolites (representing incomplete oxidation), add perchloric acid
to each well of the cell plate to stop the reaction and precipitate macromolecules. Centrifuge
the plate and collect the supernatant.

e Add scintillation cocktail to the vials containing the filter papers or the supernatants and
measure radioactivity using a scintillation counter.

e Normalize the results to the protein concentration in each well.

o Calculate the fold-stimulation of fatty acid oxidation for each CP-640186 concentration
relative to the vehicle control.

o Determine the EC50 value by plotting the fold-stimulation against the logarithm of the
inhibitor concentration.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the
conditions for their specific experimental setup. Always follow appropriate laboratory safety
procedures when handling chemicals and radioactive materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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